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Compound of Interest

Compound Name:
Methyl 3,4-diamino-2-

methoxybenzoate

Cat. No.: B048756 Get Quote

An In-depth Technical Guide to Methyl 3,4-diamino-2-methoxybenzoate (CAS 538372-37-1):

A Versatile Scaffolding Intermediate in Contemporary Drug Discovery

Abstract
Methyl 3,4-diamino-2-methoxybenzoate, identified by CAS number 538372-37-1, is a highly

functionalized aromatic compound of significant interest to the pharmaceutical and chemical

research sectors. Its unique substitution pattern, featuring an ortho-phenylenediamine moiety

constrained by methoxy and methyl ester groups, positions it as a valuable and versatile

building block for the synthesis of complex heterocyclic systems. This guide provides a

comprehensive technical overview of this compound, intended for researchers, medicinal

chemists, and drug development professionals. We will explore its physicochemical properties,

propose a rational synthetic pathway with detailed mechanistic insights, and delve into its

critical applications as a scaffold in the design of targeted therapeutics, particularly kinase

inhibitors. The document is structured to provide not just data, but a field-proven perspective on

the strategic utilization of this key intermediate.

Compound Identification and Physicochemical
Profile
A precise understanding of a compound's fundamental properties is the bedrock of its effective

application in synthesis and research. This section consolidates the key identifiers and
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physicochemical data for Methyl 3,4-diamino-2-methoxybenzoate.

Nomenclature and Chemical Identifiers
The compound is systematically identified by several nomenclature and registry systems,

ensuring unambiguous recognition in global databases and literature.

Identifier Value Source

CAS Number 538372-37-1 [1][2][3]

IUPAC Name
methyl 3,4-diamino-2-

methoxybenzoate
[1]

Molecular Formula C₉H₁₂N₂O₃ [1][2][3]

Molecular Weight 196.20 g/mol [1][3]

Canonical SMILES
COC1=C(C=CC(=C1N)N)C(=

O)OC
[1][3]

InChI Key
RWEQERJJDQFUDV-

UHFFFAOYSA-N
[1]

Physicochemical and Spectroscopic Properties
The physical properties of the compound dictate its handling, reaction conditions, and

purification strategies. While extensive experimental data is not widely published, a

combination of predicted and available data provides a working profile.

Property Value Notes

Physical State Solid (Predicted) Based on related structures.

Boiling Point 408.6 ± 40.0 °C Predicted value.[4]

Density 1.258 ± 0.06 g/cm³ Predicted value.[4]

Monoisotopic Mass 196.08479225 Da Computed by PubChem.[1]

Predicted XlogP 0.4 A measure of lipophilicity.[1]
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Spectroscopic Profile: Experimental spectra for Methyl 3,4-diamino-2-methoxybenzoate are

not readily available in public repositories. However, its structure allows for a confident

prediction of its key spectroscopic features:

¹H NMR: Protons on the aromatic ring would appear as distinct doublets or multiplets in the

aromatic region. The methoxy (-OCH₃) and ester (-COOCH₃) groups would each produce

sharp singlets in the upfield region (typically ~3.8-4.0 ppm). The two amine (-NH₂) groups

would present as broad singlets, the chemical shift of which would be dependent on solvent

and concentration.

¹³C NMR: The spectrum would show nine distinct carbon signals. The carbonyl carbon of the

ester would be the most downfield signal (~166 ppm). Aromatic carbons would resonate in

the typical 110-150 ppm range, with those bonded to oxygen and nitrogen showing

characteristic shifts. The two methoxy carbons would appear upfield (~52-60 ppm).

IR Spectroscopy: Key vibrational bands would include N-H stretching from the amine groups

(~3300-3500 cm⁻¹), C=O stretching from the ester group (~1700-1725 cm⁻¹), C-O stretching

from the ether and ester linkages, and C=C stretching from the aromatic ring.

Mass Spectrometry: The predicted monoisotopic mass is 196.0848 Da.[5] Electrospray

ionization (ESI) would likely show a prominent [M+H]⁺ ion at m/z 197.0921.

Synthesis and Mechanistic Considerations
While this compound is commercially available from various suppliers, understanding its

synthesis is crucial for process development and cost-benefit analysis. A plausible and efficient

synthetic route can be designed starting from a readily available precursor.

Proposed Synthetic Workflow
A logical approach involves the nitration of a substituted benzoic acid followed by a selective

reduction. This multi-step process leverages standard, well-understood organic

transformations.

Methyl 2-methoxy-3-nitrobenzoate Methyl 2-methoxy-3,4-dinitrobenzoate
 HNO₃, H₂SO₄ 

 (Nitration) Methyl 3,4-diamino-2-methoxybenzoate
(CAS 538372-37-1)

 Fe / NH₄Cl or H₂, Pd/C 
 (Reduction) 
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Caption: Proposed two-step synthesis of Methyl 3,4-diamino-2-methoxybenzoate.

Step-by-Step Experimental Protocol
Step 1: Dinitration of Methyl 2-methoxy-3-nitrobenzoate

To a stirred solution of concentrated sulfuric acid at 0 °C, slowly add Methyl 2-methoxy-3-

nitrobenzoate.

Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining

the temperature below 10 °C.

After the addition is complete, allow the reaction to stir at room temperature for several

hours, monitoring progress by TLC.

Pour the reaction mixture carefully onto crushed ice, causing the dinitrated product to

precipitate.

Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum.

Causality Insight: The methoxy group is an ortho-, para-director. In the starting material, the

position ortho to the methoxy group is blocked, and the position para is occupied by the nitro

group. The second nitration is therefore directed to the available ortho position (C4), facilitated

by the electron-donating nature of the methoxy group.

Step 2: Reduction of Methyl 2-methoxy-3,4-dinitrobenzoate

Suspend the dinitrated intermediate in a solvent such as ethanol or ethyl acetate.

Add a reducing agent. A common and effective choice is iron powder with ammonium

chloride in aqueous ethanol, or catalytic hydrogenation using Palladium on carbon (Pd/C)

under a hydrogen atmosphere.

Heat the mixture to reflux (for Fe/NH₄Cl) or stir under H₂ pressure (for Pd/C) until the

reaction is complete (monitored by TLC).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b048756?utm_src=pdf-body-img
https://www.benchchem.com/product/b048756?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b048756?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


If using iron, filter the hot solution to remove iron salts. If using Pd/C, filter through celite to

remove the catalyst.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the crude solid by column chromatography (e.g., silica gel with a hexane/ethyl acetate

gradient) or recrystallization to yield pure Methyl 3,4-diamino-2-methoxybenzoate.

Trustworthiness & Validation: This reduction protocol is self-validating. The disappearance of

the nitro starting material and the appearance of a more polar product on a TLC plate provides

a real-time reaction check. The final product's identity and purity would be confirmed by the

spectroscopic methods outlined in Section 1.2, ensuring the desired transformation has

occurred.

Applications in Medicinal Chemistry and Drug
Discovery
The true value of Methyl 3,4-diamino-2-methoxybenzoate lies in its utility as a scaffold for

building molecules with therapeutic potential. The ortho-phenylenediamine core is a privileged

substructure in medicinal chemistry.

A Gateway to Biologically Active Heterocycles
The adjacent amine groups are poised for cyclization reactions with a variety of dielectrophiles

to form fused heterocyclic systems. This makes the compound a key starting material for

libraries of potential drug candidates.
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Resulting Heterocyclic Cores

Therapeutic Targets
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Caption: Elaboration of the core scaffold into diverse, biologically relevant heterocycles.

Case Study: Scaffolding for Kinase Inhibitors
Kinase inhibitors are a cornerstone of modern oncology. Many successful inhibitors feature a

heterocyclic core that occupies the adenine-binding region of the ATP pocket. The structure of

Methyl 3,4-diamino-2-methoxybenzoate is particularly well-suited for this purpose.

TRK Inhibitors: The neurotrophic receptor tyrosine kinases (TRKs) are targets in various

cancers. The development of next-generation pan-TRK inhibitors often involves complex

heterocyclic scaffolds that can be derived from ortho-phenylenediamine precursors.[6]

EGFR Inhibitors: Gefitinib, an inhibitor of the epidermal growth factor receptor (EGFR), is

based on a quinazoline core.[7][8] The synthesis of such quinazolines can be accomplished

from appropriately substituted aminobenzoates, highlighting the utility of this compound class

in accessing established pharmacophores.[7][8]

G9a Inhibitors: In the field of epigenetics, inhibitors of the G9a histone methyltransferase,

such as BIX-01294, are based on a quinazoline scaffold, further demonstrating the broad
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applicability of heterocycles derived from ortho-diamino aromatics.[9]

The methoxy group at the 2-position provides a crucial steric and electronic handle. It can

orient substituents towards or away from key binding regions within an enzyme's active site,

serving as a "linchpin" for optimizing potency and selectivity.

Other Reported Applications
Beyond kinase inhibition, Methyl 3,4-diamino-2-methoxybenzoate has been cited as a

reactant in the synthesis of DNA-binding oligomers, indicating its utility in the field of chemical

biology and diagnostics.[10]

Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a

hazard assessment can be made based on its functional groups and data from closely related

chemicals.

Hazard Assessment: Aromatic amines can be skin and respiratory sensitizers. The

compound is classified as causing skin irritation, serious eye irritation, and potential

respiratory irritation.[11]

Recommended Handling:

Use in a well-ventilated area or a chemical fume hood.

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety

glasses with side shields, and a lab coat.[11]

Avoid breathing dust.[11]

Wash hands thoroughly after handling.

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away

from oxidizing agents.

Conclusion
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Methyl 3,4-diamino-2-methoxybenzoate (CAS 538372-37-1) is more than just a chemical

intermediate; it is an enabling tool for innovation in drug discovery. Its densely functionalized

structure provides a robust and versatile platform for accessing a wide range of high-value

heterocyclic scaffolds. The strategic placement of its diamino, methoxy, and ester functionalities

makes it an ideal starting point for constructing targeted libraries against critical disease

targets, most notably protein kinases. By understanding its properties, synthesis, and reactivity,

researchers can fully leverage this powerful building block to accelerate the development of

novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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